molecular formula C9H11BO4 B11902285 (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid

(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid

Cat. No.: B11902285
M. Wt: 193.99 g/mol
InChI Key: QULISEWYULGEJO-UHFFFAOYSA-N
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Description

(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 1,3-dioxolane-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield phenols or other oxygenated products .

Scientific Research Applications

Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for creating biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in developing enzyme inhibitors and anticancer agents .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism by which (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid exerts its effects often involves the interaction of the boronic acid group with specific molecular targets. For example, in enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby blocking their activity . The molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other boronic acids may not be as effective .

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C9H11BO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2

InChI Key

QULISEWYULGEJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2OCCO2)(O)O

Origin of Product

United States

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